1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with an acylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family.
2,4-Dimethyl-1,3-oxazole: A similar compound with different substituents on the oxazole ring.
1,3-Oxazolidine: A related heterocyclic compound with a different ring structure.
Uniqueness
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
Properties
CAS No. |
107557-35-7 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H,1-3H3 |
InChI Key |
BHFHYNZAFWZYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=COC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.